molecular formula C19H21NO4S B2600209 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide CAS No. 2034516-68-0

4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2600209
CAS No.: 2034516-68-0
M. Wt: 359.44
InChI Key: UDPNYDZRKGRYJS-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, which is known for its wide range of biological and pharmacological activities. Benzofuran derivatives are commonly found in natural products and synthetic compounds, making them significant in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The benzofuran core can be constructed through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions . The sulfonamide group is introduced through sulfonation reactions, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

Major products formed from these reactions include oxidized quinone derivatives, reduced amines, and substituted benzofuran derivatives, each with potential biological activities.

Scientific Research Applications

4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can inhibit enzymes and receptors, leading to various biological effects. For instance, it may inhibit topoisomerase I, sigma receptors, and histamine H3 receptors, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin, which also exhibit significant biological activities .

Uniqueness

What sets 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

4-acetyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-13(11-15-3-8-19-17(12-15)9-10-24-19)20-25(22,23)18-6-4-16(5-7-18)14(2)21/h3-8,12-13,20H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPNYDZRKGRYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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